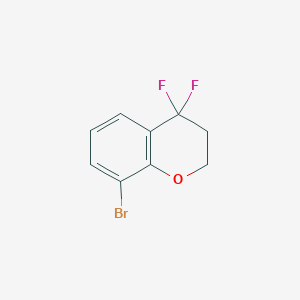
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and cyano groups attached to a benzene ring, making it a polysubstituted benzene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of iron(III) chloride (FeCl3).
Cyanation: Introduction of a cyano group using a cyanating agent like copper(I) cyanide (CuCN).
Amidation: Formation of the benzamide group by reacting the substituted benzene with an amine and a carbonyl source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Br2/FeBr3
Chlorination: Cl2/FeCl3
Cyanation: CuCN
Reduction: LiAlH4
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Electrophilic Aromatic Substitution: Formation of polysubstituted benzene derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like cyano and halogens can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chlorobenzamide
- 4-Bromo-2-cyanobenzamide
- 3-Chloro-4-cyanophenoxybenzamide
Uniqueness
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide is unique due to the specific combination of substituents on the benzene ring, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with a cyano group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H8BrClN2O2 |
|---|---|
Molecular Weight |
351.58 g/mol |
IUPAC Name |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
InChI |
InChI=1S/C14H8BrClN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-10-3-1-8(7-17)12(16)6-10/h1-6H,(H2,18,19) |
InChI Key |
RHMPPMDYONLMDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C(=O)N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)
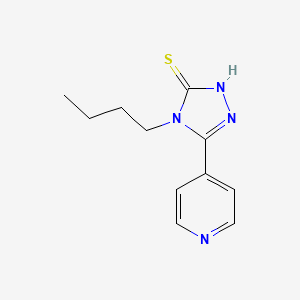
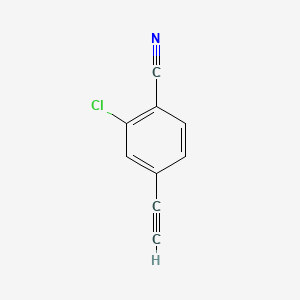
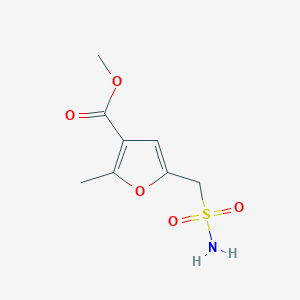
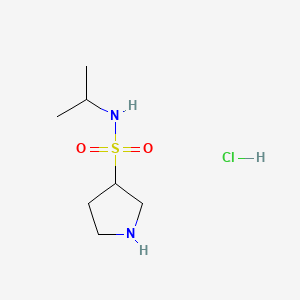

![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)



